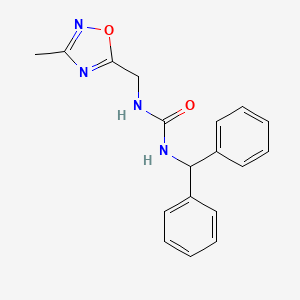![molecular formula C15H16F3N5S B6448580 2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 2549002-07-3](/img/structure/B6448580.png)
2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nucleophilic substitution reactions using thiadiazole derivatives in the presence of strong bases like NaH or KOH.
Attachment of the Pyridine Ring
Coupling reactions involving pyridine derivatives under palladium-catalyzed conditions.
Industrial Production Methods
Large-scale production may use continuous flow synthesis to improve yield and efficiency, involving automated addition of reagents and real-time monitoring of reaction conditions to optimize the entire process.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Octahydropyrrolo[2,3-c]pyrrol Core
Cyclization reactions involving appropriate amines and carbonyl compounds under reduced pressure conditions.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation
Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, leading to products with higher oxidation states.
Reduction
Reduction with reagents like lithium aluminum hydride, often resulting in the corresponding alcohols or amines.
Substitution
Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents attached to the compound.
Common Reagents and Conditions Used in These Reactions
Oxidation: Potassium permanganate in aqueous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., acyl chlorides) under basic or acidic conditions.
Major Products Formed from These Reactions
Oxidation products such as carboxylic acids or ketones.
Reduction products like alcohols or amines.
Substitution products based on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
Used as a ligand in coordination chemistry, forming complexes with various metals.
Biology
Studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
Investigated for anti-inflammatory, antimicrobial, or antitumor activities due to its unique structural features.
Industry
Employed in the synthesis of specialty chemicals and advanced materials, owing to its multifaceted reactivity.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound may act on specific enzymes by mimicking natural substrates or inhibiting their activity. The presence of the trifluoromethyl group could enhance binding affinity and metabolic stability, making it an effective inhibitor or activator of biochemical pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
3-Methyl-1,2,4-thiadiazole Derivatives: : Often used in similar biological applications due to the thiadiazole core.
Trifluoromethylpyridine Derivatives: : Known for their metabolic stability and significant biological activities.
Highlighting Its Uniqueness
The unique combination of a thiadiazole ring with pyrrolo and pyridine elements, along with a trifluoromethyl group, provides a distinct set of chemical properties, such as enhanced lipophilicity and unique electronic effects, setting it apart from other similar heterocyclic compounds.
2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine proves to be a fascinating compound, demonstrating significant potential across various scientific and industrial domains due to its complex structure and versatile reactivity.
Properties
IUPAC Name |
3-methyl-5-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5S/c1-9-20-14(24-21-9)23-5-4-10-7-22(8-12(10)23)13-3-2-11(6-19-13)15(16,17)18/h2-3,6,10,12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZJMVWFZWOHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole](/img/structure/B6448511.png)
![1-ethyl-4-(4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B6448518.png)
![1-(4-fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B6448525.png)
![3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6448544.png)
![2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6448548.png)
![3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6448553.png)
![3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6448561.png)
![3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6448568.png)
![5-methyl-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B6448572.png)
![6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6448588.png)

![3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6448596.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine](/img/structure/B6448597.png)
![2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}-5-(trifluoromethyl)pyridine](/img/structure/B6448603.png)
